molecular formula C15H15NO5S B2713585 1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one CAS No. 446269-73-4

1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one

Cat. No. B2713585
M. Wt: 321.35
InChI Key: OFMNVGMMQFXGPK-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one, also known as FNT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FNT is a yellow crystalline powder with a molecular formula of C14H13NO5S and a molecular weight of 311.33 g/mol.

Scientific Research Applications

Photophysical Properties and Solvent Polarity Effects

Research on chalcone derivatives similar to "1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one" has shown significant interest in their photophysical properties. The study by Kumari et al. (2017) demonstrated how solvent polarity affects the absorption and fluorescence characteristics of chalcone derivatives, including molecules with furan and nitrophenyl groups. These compounds exhibit bathochromic shifts (red shifts) in more polar solvents, attributed to intramolecular charge transfer interactions. This behavior indicates a large difference in dipole moment between the ground and excited states, suggesting these molecules could have applications in photodynamic therapy or as fluorescent probes (Kumari et al., 2017).

Synthesis and Reactivity

The synthesis of geminally activated nitro dienes, including furan-2-yl derivatives, was explored by Baichurin et al. (2019). This work highlights methods to create compounds with potential utility in organic synthesis, material science, and possibly as intermediates in pharmaceutical synthesis (Baichurin et al., 2019).

Polymers and Material Science

Baldwin et al. (2008) described the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones. These materials, featuring furan and nitrophenyl components, are electrochemically polymerized to produce films with significant electroactive properties. Such polymers have applications in electronic devices, sensors, and as materials for energy storage (Baldwin et al., 2008).

Antimicrobial and Anti-inflammatory Potential

A study by Ravula et al. (2016) on novel pyrazoline derivatives, including those with furan-2-yl and nitrophenyl groups, investigated their anti-inflammatory and antibacterial activities. These compounds showed promise as potential therapeutic agents, demonstrating the broader applicability of furan-2-yl compounds in medical research (Ravula et al., 2016).

Dual Inhibitors for Tuberculosis and Inflammation

Turukarabettu et al. (2019) synthesized sulfur cross-linked oxadiazole-nitro(furan/thiophene)-propenones as dual inhibitors of tuberculosis and inflammation. These compounds exhibited significant in vivo anti-inflammatory activity and anti-tuberculosis activity, underscoring the potential of furan-2-yl compounds in developing treatments for multidrug-resistant diseases (Turukarabettu et al., 2019).

properties

IUPAC Name

1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c17-7-9-22-15(10-13(18)14-2-1-8-21-14)11-3-5-12(6-4-11)16(19)20/h1-6,8,15,17H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMNVGMMQFXGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328543
Record name 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one

CAS RN

446269-73-4
Record name 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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